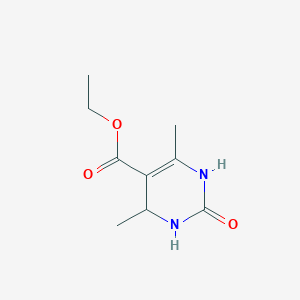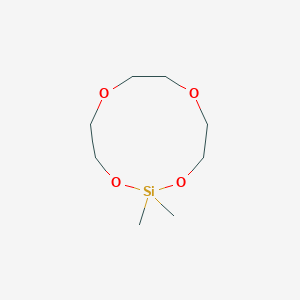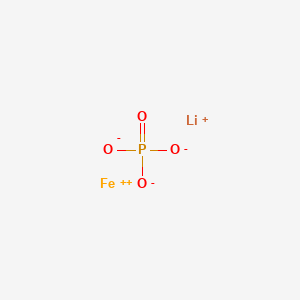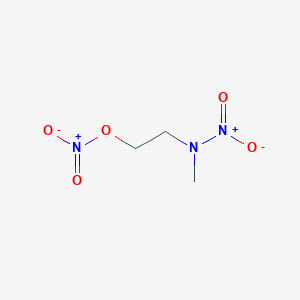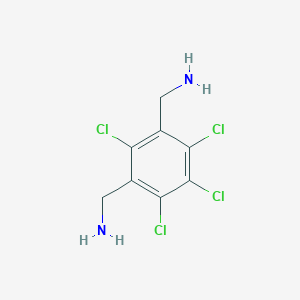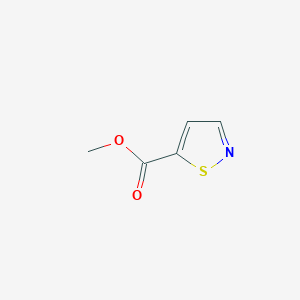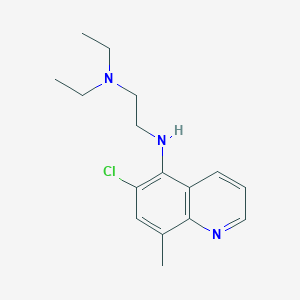![molecular formula C21H20N2O4 B103698 1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione CAS No. 15472-07-8](/img/structure/B103698.png)
1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione, commonly known as INDY, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. INDY belongs to the class of indole derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
作用机制
The exact mechanism of action of INDY is not fully understood, but it is believed to act through multiple pathways. INDY has been shown to inhibit the activity of several enzymes involved in the growth and survival of cancer cells, including topoisomerase II and cyclin-dependent kinases. INDY has also been shown to inhibit the activity of pro-inflammatory cytokines and reduce the production of reactive oxygen species, which contribute to inflammation and oxidative stress.
生化和生理效应
INDY has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. INDY has been shown to induce apoptosis in cancer cells and inhibit their growth, making it a promising candidate for cancer treatment. INDY has also been shown to reduce inflammation and oxidative stress, which contribute to the development of many chronic diseases. In addition, INDY has been shown to improve cognitive function and protect against neurodegeneration in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of INDY is its unique chemical structure, which makes it a promising candidate for drug development. INDY has been shown to have a range of therapeutic applications, including cancer, inflammation, and neurological disorders, making it a versatile compound for research. However, one limitation of INDY is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of INDY and its potential side effects.
未来方向
There are several future directions for research on INDY. One area of research is the development of more efficient synthesis methods for INDY that can improve its solubility and bioavailability. Another area of research is the development of INDY derivatives that can improve its pharmacological properties and reduce potential side effects. In addition, more research is needed to fully understand the mechanism of action of INDY and its potential therapeutic applications in various diseases. Overall, INDY is a promising compound for drug development and has the potential to make significant contributions to the field of medicine.
合成方法
The synthesis of INDY involves the reaction of 3-(2-methoxyphenoxy)pyrrolidine with indole-3-carboxaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with ethyl chloroformate to yield INDY.
科学研究应用
INDY has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. INDY has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, INDY has anti-inflammatory properties that make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. INDY has also been studied for its potential neuroprotective effects and its ability to improve cognitive function in animal models of Alzheimer's disease.
属性
CAS 编号 |
15472-07-8 |
|---|---|
产品名称 |
1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione |
分子式 |
C21H20N2O4 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione |
InChI |
InChI=1S/C21H20N2O4/c1-26-18-8-4-5-9-19(18)27-14-10-11-23(13-14)21(25)20(24)16-12-22-17-7-3-2-6-15(16)17/h2-9,12,14,22H,10-11,13H2,1H3 |
InChI 键 |
HWPVQNJIZNNHHP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2CCN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
规范 SMILES |
COC1=CC=CC=C1OC2CCN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
同义词 |
1-(INDOL-3-YLGLYOXYLOYL)-3-(O-METHOXYPHENOXY)PYRROLIDINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



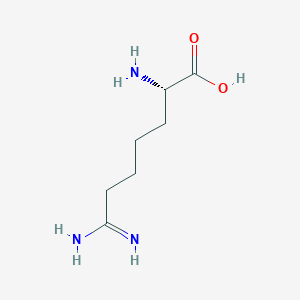
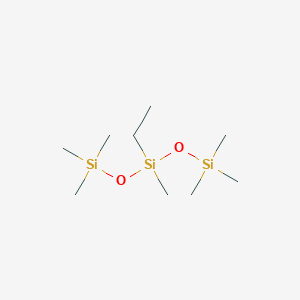
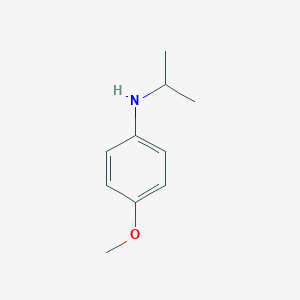

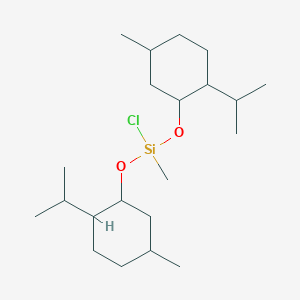
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)

